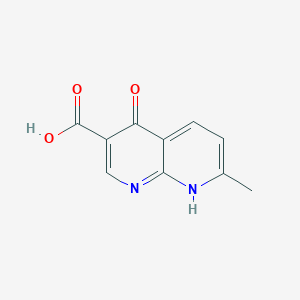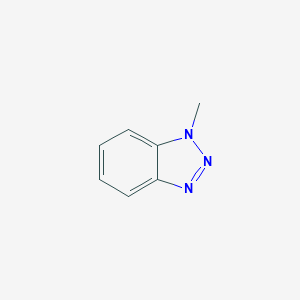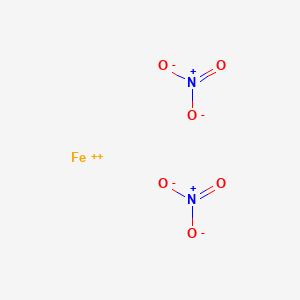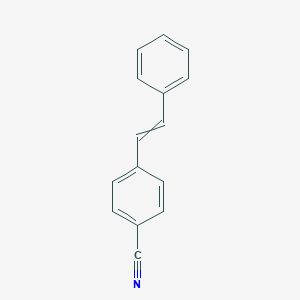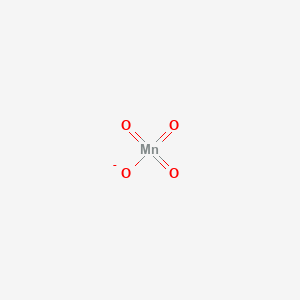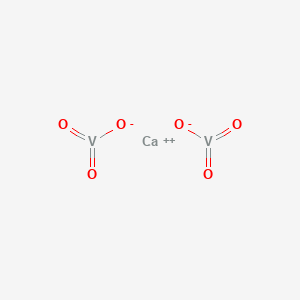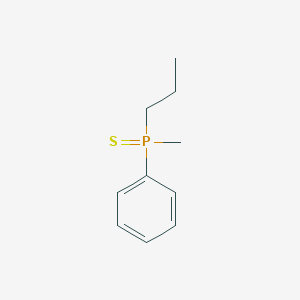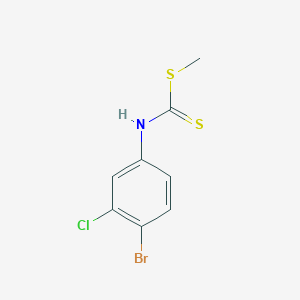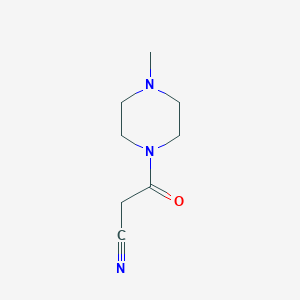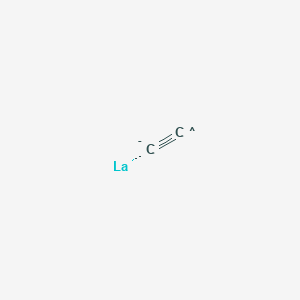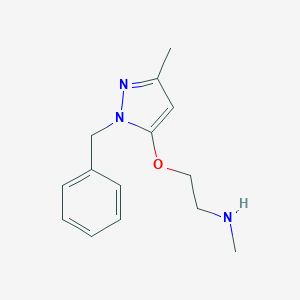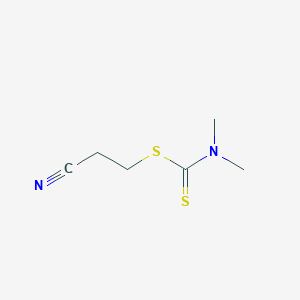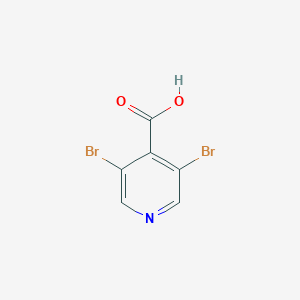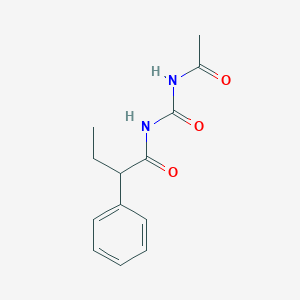
Acetylpheneturide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylpheneturide is a chemical compound that belongs to the class of anticonvulsant drugs. It is a derivative of pheneturide and is used in the treatment of epilepsy. Acetylpheneturide has been in use since the 1950s and has been found to be effective in controlling seizures.
Wissenschaftliche Forschungsanwendungen
Biological Effects and Applications
Recent studies have focused on synthesizing new chemical compounds and examining their biological applications, including those similar to Acetylpheneturide. For instance, research on N-acetyl phosphoramidate compounds has delved into their kinetic inhibition parameters and anti-bacterial activity, indicating a potential for diverse biological and therapeutic uses (Gholivand et al., 2021).
Acetylcholinesterase Inhibitors and Immune System
Acetylcholinesterase inhibitors, which could be structurally related to Acetylpheneturide, have been shown to affect the immune system. These inhibitors are widely used for treating Alzheimer’s disease and myasthenia gravis, suggesting a role in modulating the immune response (Pohanka, 2014).
Lysine Acetylation and Cellular Functions
In the context of cellular biology, lysine acetylation is a critical post-translational modification influencing the activity of proteins. Acetylpheneturide, as an acetyl compound, may have relevance in this area. Acetylation affects proteins in various biological functions, showing the broad regulatory scope comparable to other major posttranslational modifications (Choudhary et al., 2009).
Neurodegenerative Diseases
N-acetylcysteine, an acetylated cysteine compound, has shown potential in neurodegenerative diseases, which might be relevant for Acetylpheneturide. It exhibits antioxidant and anti-inflammatory activities and may be helpful in therapies against Parkinson’s, Alzheimer’s, and neuropathic pain (Tardiolo et al., 2018).
Eigenschaften
CAS-Nummer |
13402-08-9 |
|---|---|
Produktname |
Acetylpheneturide |
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
N-(acetylcarbamoyl)-2-phenylbutanamide |
InChI |
InChI=1S/C13H16N2O3/c1-3-11(10-7-5-4-6-8-10)12(17)15-13(18)14-9(2)16/h4-8,11H,3H2,1-2H3,(H2,14,15,16,17,18) |
InChI-Schlüssel |
GBPZSCQLDXUGNO-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C |
melting_point |
100.5 °C |
Andere CAS-Nummern |
13402-08-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



